molecular formula C10H12N2O B13271346 2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide

2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide

Cat. No.: B13271346
M. Wt: 176.21 g/mol
InChI Key: QFFIUFDGKWRMAG-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide is a chemical compound with the molecular formula C10H12N2O It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide typically involves the reaction of 2,3-dihydrobenzofuran with ethanimidamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1-benzofuran-3-yl)ethanimidamide hydrochloride
  • 2-(2,3-Dihydro-1-benzofuran-3-yl)acetic acid
  • 2,3-Dihydrobenzofuran derivatives

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-3-yl)ethanimidamide

InChI

InChI=1S/C10H12N2O/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12)

InChI Key

QFFIUFDGKWRMAG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)CC(=N)N

Origin of Product

United States

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